![molecular formula C12H8Cl2O2S B2379070 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1482212-27-0](/img/structure/B2379070.png)

5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

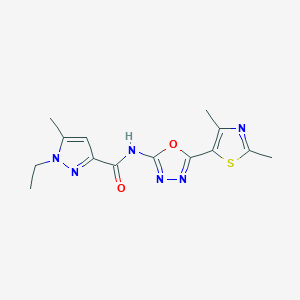

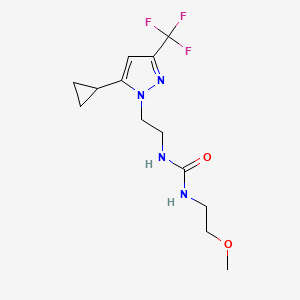

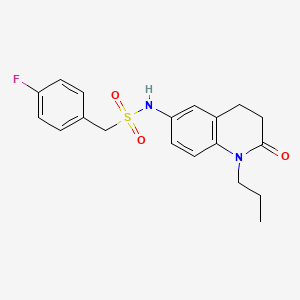

The compound “5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride” likely belongs to the class of organochlorine compounds, which are organic compounds containing at least one covalently bonded atom of chlorine . The presence of the sulfonyl chloride group (-SO2Cl) suggests that it could be used as a sulfonylating agent in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s possible that it could be synthesized through a Friedel-Crafts alkylation or acylation reaction . These reactions involve the substitution of an alkyl or acyl group onto an aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings (the ‘biphenyl’ part of the name) connected by a single bond, with a chlorine atom substituted onto one of the rings and a sulfonyl chloride group (-SO2Cl) substituted onto the other .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The presence of the sulfonyl chloride group suggests that it could react with nucleophiles in a substitution reaction . The aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .科学的研究の応用

Synthesis of Heterocyclic Compounds : 5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride is utilized in reactions with ammonia, hydrazine hydrate, and sodium azide, leading to the synthesis of sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds are fundamental in developing heterocyclic compounds with potential applications in medicinal chemistry (Obafemi, 1982).

Formation of α-Chloro-enamines : It reacts with ynamines to produce α-chloro-enamines, which demonstrate stability under thermal conditions. This reaction showcases its role in synthesizing complex organic structures, which could be valuable in various organic synthesis processes (Buyle & Viehe, 1968).

Derivatives from Salicylic Acids : It is involved in reactions with salicylic acids to produce sulphenyl chlorides and their derivatives. These compounds hold significance in chemical syntheses, particularly in preparing herbicides and understanding their spectral characteristics (Brown, Landquist, & Summers, 1978).

Solid-Phase Organic Synthesis : Used in solid-phase synthesis of 1,3-oxazolidin-2-ones, demonstrating its role in facilitating the development of compounds with antibacterial activity. This application is crucial in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Multisulfonyl Chlorides : Its role in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors is significant. These compounds are essential building blocks in preparing dendritic and other complex organic molecules (Percec et al., 2001).

作用機序

Target of Action

It is structurally similar to boscalid , a broad-spectrum fungicide used in agriculture . Boscalid is known to inhibit succinate dehydrogenase , a key enzyme in the tricarboxylic acid cycle

Mode of Action

If we consider its structural similarity to boscalid, it might act by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This could disrupt the tricarboxylic acid cycle and electron transport chain

Biochemical Pathways

Based on its structural similarity to boscalid, it might affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production in the cell, leading to cell death. More research is needed to elucidate the exact biochemical pathways affected by this compound.

Result of Action

If it acts similarly to Boscalid, it might lead to cell death by disrupting energy production . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-5-phenylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-11-6-10(9-4-2-1-3-5-9)7-12(8-11)17(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETYFAXIBAGMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)